2-(3,4-Dichlorophenyl)acetamide

Catalog No.
S3010097
CAS No.
868697-78-3
M.F
C8H7Cl2NO
M. Wt
204.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dichlorophenyl)acetamide

CAS Number

868697-78-3

Product Name

2-(3,4-Dichlorophenyl)acetamide

IUPAC Name

2-(3,4-dichlorophenyl)acetamide

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

ZZEVQJYIDJSWPF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)N)Cl)Cl

Solubility

not available

Microwave Assisted Synthesis

Anti-inflammatory Agents

Antiviral Agents

2-(3,4-Dichlorophenyl)acetamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to an acetamide functional group. Its chemical structure features a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, which significantly influences its chemical properties and biological activities. The compound has the molecular formula C9H8Cl2N and is known for its potential applications in pharmaceuticals and agrochemicals.

, including:

  • Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms on the phenyl ring.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are influenced by the specific conditions and reagents used, leading to diverse products depending on the reaction pathway.

Research indicates that 2-(3,4-Dichlorophenyl)acetamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and its interactions with various biological targets. The presence of chlorine substituents enhances its ability to interact with enzymes and receptors, potentially modulating their activity. This compound's pharmacological profile makes it a candidate for further investigation in therapeutic applications.

The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves several steps:

  • Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride or a similar precursor.
  • Amidation Reaction: The acyl chloride is reacted with ammonia or an amine in a solvent such as dichloromethane or ether to form the acetamide.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

Alternative methods may include microwave-assisted synthesis, which can reduce reaction times and improve yields.

2-(3,4-Dichlorophenyl)acetamide has several applications across different fields:

  • Pharmaceuticals: It is investigated for its potential use as an anti-inflammatory and analgesic agent.
  • Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides or pesticides due to its biological activity against plant pathogens.
  • Chemical Research: It acts as a building block in organic synthesis for developing more complex molecules.

Studies on the interactions of 2-(3,4-Dichlorophenyl)acetamide with various biological targets are ongoing. It has been shown to affect enzyme activity, particularly those involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 2-(3,4-Dichlorophenyl)acetamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-N-(2-chlorophenyl)acetamideContains two chlorines but lacks the dichloro substitutionMay have different reactivity due to fewer chlorine atoms
2-Chloro-N-(4-chlorophenyl)acetamideChlorine at position 4 onlyAltered biological activity compared to dichloro variant
N-(3,4-Dichlorophenyl)acetamideSimilar phenyl substitution but lacks the second chlorinePotentially different pharmacological properties

XLogP3

2.4

Dates

Modify: 2023-08-17

Explore Compound Types